molecular formula C6H12N2O B12819668 1,2,5-Trimethylimidazolidin-4-one

1,2,5-Trimethylimidazolidin-4-one

Cat. No.: B12819668
M. Wt: 128.17 g/mol
InChI Key: KFIWMMDEPDZDHH-UHFFFAOYSA-N
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Description

1,2,5-Trimethylimidazolidin-4-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group. It is known for its stability and versatility, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Trimethylimidazolidin-4-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidin-2-ones.

    Reduction: Reduction reactions can convert it into different substituted imidazolidinones.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones and imidazolidin-2-ones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,5-Trimethylimidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: Similar in structure but differs in the position of the carbonyl group.

    Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.

    Imidazole: Lacks the carbonyl group and has different reactivity.

Uniqueness

1,2,5-Trimethylimidazolidin-4-one is unique due to its specific substitution pattern and stability. This makes it particularly useful in applications where other similar compounds may not perform as well, such as in the synthesis of specialized pharmaceuticals and functional materials .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,2,5-trimethylimidazolidin-4-one

InChI

InChI=1S/C6H12N2O/c1-4-6(9)7-5(2)8(4)3/h4-5H,1-3H3,(H,7,9)

InChI Key

KFIWMMDEPDZDHH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(N1C)C

Origin of Product

United States

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